3-(3-Azetidinyl)-4-methoxypyridine chemical structure and physicochemical properties
3-(3-Azetidinyl)-4-methoxypyridine chemical structure and physicochemical properties
An In-Depth Technical Guide to 3-(3-Azetidinyl)-4-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of 3-(3-Azetidinyl)-4-methoxypyridine, a heterocyclic compound of significant interest in modern medicinal chemistry. This molecule uniquely combines three key structural motifs: a pyridine ring, a methoxy group, and a four-membered azetidine ring. This combination imparts a desirable physicochemical profile, positioning it as a valuable scaffold and building block in drug discovery. Azetidines, in particular, are increasingly recognized for their ability to confer improved metabolic stability, enhanced solubility, and better pharmacokinetic properties to drug candidates.[1] This document will delve into the detailed chemical structure, physicochemical properties, synthetic considerations, and the strategic applications of 3-(3-Azetidinyl)-4-methoxypyridine in the development of novel therapeutics.
Chemical Identity and Structure
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its structure.
IUPAC Name: 3-(Azetidin-3-yl)-4-methoxypyridine
Molecular Formula: C₉H₁₂N₂O
Molecular Weight: 164.21 g/mol
CAS Number: 1373232-21-9
Structural Elucidation
3-(3-Azetidinyl)-4-methoxypyridine is composed of a central pyridine ring substituted at the 3-position with an azetidine ring and at the 4-position with a methoxy group.
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Pyridine Core: The pyridine ring is an aromatic heterocycle that serves as a common scaffold in pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and influences the molecule's basicity and solubility.
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Methoxy Group: The methoxy (-OCH₃) group at the 4-position is an electron-donating group, which can modulate the electronic properties and reactivity of the pyridine ring.[2] This group can also influence metabolic stability and receptor binding interactions.
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Azetidine Ring: The azetidine moiety is a four-membered saturated nitrogen heterocycle. Its inclusion is a key feature, as azetidines are considered "privileged structures" in medicinal chemistry.[3] They offer a rigid, three-dimensional character that can improve binding affinity to biological targets while often enhancing metabolic stability compared to larger saturated rings like pyrrolidine or piperidine.[1][4] The strained nature of the four-membered ring also presents unique opportunities for chemical functionalization.[3]
Caption: Chemical structure of 3-(3-Azetidinyl)-4-methoxypyridine
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability as a drug candidate.[5] While specific experimental data for this exact molecule is sparse in publicly available literature, we can infer key properties based on its structural components.
| Property | Predicted/Estimated Value | Significance in Drug Discovery |
| pKa | ~4.5-5.5 (Pyridine N), ~9-10 (Azetidine N) | Influences ionization at physiological pH, affecting solubility, permeability, and target binding. |
| cLogP | ~0.5 - 1.5 | A measure of lipophilicity. This moderate value suggests a good balance between aqueous solubility and membrane permeability, which is favorable for oral absorption. |
| Topological Polar Surface Area (TPSA) | ~37 Ų | Predicts passive molecular transport through membranes. A value under 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 (Azetidine N-H) | The ability to donate hydrogen bonds is crucial for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Methoxy O) | The capacity to accept hydrogen bonds contributes to solubility and receptor binding. |
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 3-(3-Azetidinyl)-4-methoxypyridine typically involves multi-step sequences that construct the substituted pyridine core and couple it with a protected azetidine precursor. A generalized synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for 3-(3-Azetidinyl)-4-methoxypyridine.
Causality Behind Experimental Choices:
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Starting Material: A 4-halopyridine is often chosen for its commercial availability and the reactivity of the halogen as a leaving group.
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Methoxy Installation: A nucleophilic aromatic substitution with sodium methoxide is a standard and efficient method for introducing the methoxy group.[2]
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C3-Functionalization: This is a critical step. Directed ortho-metalation can be used, but controlling regioselectivity can be challenging. More commonly, a subsequent halogenation at the 3-position sets the stage for a cross-coupling reaction.
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Coupling Reaction: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, are powerful tools for forming the C-C or C-N bond between the pyridine and a protected azetidine building block. The use of a Boc-protected azetidine is standard practice to prevent side reactions involving the azetidine nitrogen.
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Deprotection: The final step involves the removal of the Boc (tert-butyloxycarbonyl) protecting group under acidic conditions to yield the final product.
Reactivity Profile
The molecule possesses several reactive sites:
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Azetidine Nitrogen: The secondary amine of the azetidine ring is nucleophilic and can be readily functionalized through acylation, alkylation, or sulfonylation, making it an excellent handle for further molecular elaboration.
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Pyridine Ring: While the pyridine ring is relatively electron-rich due to the methoxy group, it can still undergo electrophilic substitution, though this is less common. The pyridine nitrogen can be quaternized or oxidized.
Applications in Drug Discovery
The true value of 3-(3-Azetidinyl)-4-methoxypyridine lies in its application as a versatile scaffold in drug design. The combination of a hydrogen bond accepting pyridine, a metabolically robust azetidine, and a space-filling methoxy group makes it an attractive fragment for targeting a wide range of biological systems.
Role as a Privileged Scaffold
Azetidine-containing compounds have demonstrated broad pharmacological potential, acting as central nervous system (CNS) modulators, antibacterial agents, and anticancer agents.[1][3] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate the azetidine motif to enhance their pharmacokinetic profiles.[1] The 3-(Azetidinyl)-pyridine substructure, in particular, is explored for its potential to interact with various kinases and receptors.
Strategic Advantages in Medicinal Chemistry
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Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) than larger aliphatic rings.[4] This can lead to improved half-life and oral bioavailability of drug candidates.
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Vectorial Exit: The compact and rigid nature of the azetidine ring provides a well-defined exit vector for substituents, allowing medicinal chemists to precisely probe the binding pockets of target proteins without introducing excessive conformational flexibility.[3]
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Improved Physicochemical Properties: As a bioisostere for larger amines, the azetidine ring can help reduce lipophilicity and improve solubility, key factors in avoiding common drug development pitfalls.[3]
While specific clinical candidates containing the exact 3-(3-Azetidinyl)-4-methoxypyridine structure are not prominently disclosed in public literature, numerous patents and research articles describe closely related analogs targeting kinases (e.g., TYK2) and other enzymes, highlighting the scaffold's utility in developing selective inhibitors.[6]
Safety and Handling
As with any laboratory chemical, 3-(3-Azetidinyl)-4-methoxypyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Specific toxicity data is not widely available, and the compound should be treated as potentially hazardous. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(3-Azetidinyl)-4-methoxypyridine is a strategically important building block for modern drug discovery. Its unique amalgamation of a pyridine core, a methoxy modulator, and a pharmacokinetically advantageous azetidine ring provides a powerful platform for the design of novel therapeutics. The insights into its structure, properties, and synthesis presented in this guide are intended to empower researchers and scientists to effectively leverage this valuable scaffold in their drug development programs, ultimately contributing to the next generation of innovative medicines.
References
- EvitaChem. (n.d.). Buy 3-(Azetidin-3-yl)-5-methoxypyridine (EVT-13457713).
- Cheekatla, S. R., et al. (2026, January 5).
- Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- ExSyn. (n.d.). 4-Methoxypyridine.
- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
- PubChem. (n.d.). (3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone.
- Smolecule. (2024, August 10). 3-[(3,4-Dimethylphenyl)methoxy]azetidine.
- PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors.
- PubChemLite. (n.d.). 3-ethenyl-4-methoxypyridine (C8H9NO).
- PMC. (n.d.). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities.
- Scirp.org. (2018).
- Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.
- MDPI. (2023, February 1).
- Royal Society of Chemistry. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97 620-08-6.
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